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DS-7423

Cat. No.: B1574606
Attention: For research use only. Not for human or veterinary use.
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Description

DS-7423 is a novel, small-molecule dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), noted for its potent anti-tumor activity in preclinical studies . Its mechanism of action involves the potent inhibition of PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM), thereby suppressing the oncogenic PI3K-AKT signaling pathway crucial for cell survival, proliferation, and growth . This inhibition leads to decreased phosphorylation of key downstream effectors like AKT and S6, causing cell cycle arrest and a marked induction of apoptosis, particularly in cancer cells with wild-type TP53 . Research has demonstrated its efficacy across various models. In ovarian clear cell adenocarcinoma (OCCA), this compound suppressed tumor growth in mouse xenograft models and induced TP53-dependent apoptosis by increasing TP53 phosphorylation at Ser46 and inducing pro-apoptotic genes like p53AIP1 and PUMA . In PTEN wild-type prostate cancer models, this compound treatment revealed a novel resistance mechanism involving the upregulation of HER2, PSMA, and mGluR1, suggesting that combination therapy with HER2 or mGluR1 inhibitors could enhance its anti-tumor effects . While it inhibits all class I PI3K isoforms, it shows greater potency against p110α compared to other isoforms (IC50 values: PI3Kβ = 1,143 nM; PI3Kγ = 249 nM; PI3Kδ = 262 nM) and has shown relevant activity against only 2 of 227 other kinases tested, indicating a selective profile . This compound is intended for research purposes only, specifically for investigating the PI3K/mTOR pathway in oncology and exploring novel combination therapies to overcome drug resistance.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS7423;  DS 7423;  DS-7423

Origin of Product

United States

Molecular Mechanisms and Target Engagement of Ds 7423

Elucidation of Primary Molecular Targets and Isoform Selectivity

DS-7423 functions as a dual inhibitor, targeting both PI3K and mTOR pathways. medchemexpress.cominvivochem.comglpbio.complos.orgtargetmol.comguidetopharmacology.org This bifunctional inhibition is designed to achieve a potentially more potent anti-tumor effect compared to agents targeting only one of these kinases. invivochem.com

Characterization of PI3K Isoform Inhibition (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ)

This compound demonstrates potent inhibition of class I PI3K isoforms, with a notable preference for PI3Kα. It inhibits PI3Kα with an IC50 value of 15.6 nM. medchemexpress.cominvivochem.comglpbio.complos.orgtargetmol.comresearchgate.net While exhibiting strongest potency against PI3Kα, this compound also inhibits other class I PI3K isoforms, albeit with lower potency. The IC50 values for these isoforms are 1,143 nM for PI3Kβ, 249 nM for PI3Kγ, and 262 nM for PI3Kδ. medchemexpress.cominvivochem.comglpbio.complos.orgtargetmol.comnih.gov This profile indicates a broad, yet differential, inhibitory effect across the class I PI3K family.

Table 1: this compound Inhibition Profile for Class I PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα15.6
PI3Kβ1,143
PI3Kγ249
PI3Kδ262

Modulation of mTOR Complexes (mTORC1/2) and Downstream Effectors

Beyond PI3K, this compound effectively inhibits mTOR, with an IC50 value of 34.9 nM. medchemexpress.cominvivochem.comglpbio.complos.orgtargetmol.comresearchgate.net This inhibition extends to both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). plos.org The modulation of mTOR by this compound leads to significant effects on downstream signaling molecules, including the suppression of phosphorylation of ribosomal protein S6 (p-S6) and eukaryotic translation initiation factor 4E-binding protein 1 (p-4EBP1). nih.gov

Kinase Selectivity Profiling Beyond Primary Targets

Comprehensive kinase selectivity profiling of this compound revealed a high degree of specificity for its primary targets. In a panel of 227 kinases tested, no relevant activity (defined as an IC50 less than 200 nM) was observed for any kinase other than the intended PI3K isoforms and mTOR. plos.org The only exceptions where some activity was noted were Mixed Lineage Kinase 1 (MLK1) and Never-In-Mitosis Gene A (NIMA)-related kinase 2 (NEK2). plos.org This indicates a relatively clean kinase inhibition profile, minimizing potential off-target effects on a broad range of other kinases.

Downstream Molecular Pathway Perturbations

The inhibitory actions of this compound on PI3K and mTOR propagate through various cellular signaling cascades, leading to distinct downstream molecular perturbations.

Analysis of Phosphorylation Events (e.g., p-AKT, p-S6, p-4EBP1, p-MDM2, p-TP53)

This compound effectively suppresses the phosphorylation levels of key proteins within the PI3K/AKT and mTORC1 pathways in a dose- and time-dependent manner. plos.orgnih.gov Specifically, it inhibits the phosphorylation of AKT (p-AKT), ribosomal protein S6 (p-S6), and 4EBP1 (p-4EBP1). plos.orgnih.gov

A notable effect of this compound is its impact on MDM2 and TP53. Treatment with this compound leads to a decrease in the phosphorylation level of MDM2. plos.org Concomitantly, it increases the phosphorylation of TP53 at Ser46. medchemexpress.cominvivochem.comglpbio.complos.orgtargetmol.com This modulation of TP53 phosphorylation is associated with the induction of apoptosis-related TP53 target genes, such as TP53AIP1 and PUMA. medchemexpress.cominvivochem.comglpbio.complos.orgtargetmol.com

Table 2: Key Phosphorylation Events Modulated by this compound

Phosphorylation EventEffect of this compoundPathway
p-AKTSuppressedPI3K/AKT
p-S6SuppressedmTORC1
p-4EBP1SuppressedmTORC1
p-MDM2DecreasedPI3K/AKT
p-TP53 (Ser46)IncreasedTP53

Transcriptomic and Proteomic Signatures Induced by this compound

At the transcriptomic level, this compound induces the expression of specific genes involved in apoptosis, particularly TP53-dependent genes like TP53AIP1 and PUMA. medchemexpress.cominvivochem.comglpbio.complos.orgtargetmol.com This indicates a direct impact on gene expression profiles related to programmed cell death.

Proteomic analysis has also revealed changes in protein expression in response to this compound. In PTEN wild-type prostate cancer cells, this compound treatment led to the upregulation of proteins such as PSMA, mGluR1, and HER2. patsnap.com Conversely, in PTEN-mutant LNCaP cells, the treatment resulted in the upregulation of androgen receptor and HER3. patsnap.com These proteomic shifts highlight the complex adaptive responses of cells to PI3K/mTOR inhibition and suggest potential compensatory mechanisms or altered signaling landscapes.

Compound Names and PubChem CIDs

Cross-talk with Other Signaling Pathways (e.g., HER2, mGluR1, PSMA)

This compound, as a dual PI3K/mTOR inhibitor, plays a role in complex cellular signaling networks, and its interaction with other pathways can lead to adaptive resistance mechanisms. In PTEN wild-type prostate cancer models, treatment with this compound has been observed to induce the upregulation of specific proteins: Prostate-Specific Membrane Antigen (PSMA), metabotropic glutamate (B1630785) receptor 1 (mGluR1), and human epidermal growth factor receptor 2 (HER2). nih.govnih.govresearchgate.netresearchgate.netpatsnap.com

These upregulated proteins, PSMA, mGluR1, and HER2, establish a positive feedback loop that enables cancer cells to overcome the inhibitory effects of this compound. nih.govnih.govresearchgate.netresearchgate.netpatsnap.com This intricate cross-talk highlights a cellular strategy for resistance to PI3K/mTOR blockade. Research indicates that mGluR1 signaling pathways encompass not only the PI3K-AKT-mTOR axis but also the ERK1/2 pathway. nih.govresearchgate.net Furthermore, the silencing of mGluR1 has been shown to result in a decrease in both HER2 and PSMA expression levels, suggesting a hierarchical relationship within this feedback loop. nih.govresearchgate.net The upregulation of HER2 observed after this compound treatment is partially dependent on mGluR1 activity. nih.gov

The findings suggest that combining PI3K/mTOR inhibition with inhibitors targeting HER2 or mGluR1 can lead to a reduction in cell survival and tumor growth in xenograft models. nih.govnih.govresearchgate.netresearchgate.netpatsnap.com This indicates a potential therapeutic strategy to counteract the resistance mechanisms activated by this compound.

Table 1: Upregulation of Key Proteins in PTEN Wild-Type Prostate Cancer Cells Upon this compound Treatment

ProteinObserved UpregulationImpact on Resistance
PSMAIncreased expressionPart of positive feedback loop to overcome this compound inhibition nih.govnih.govresearchgate.netresearchgate.netpatsnap.com
mGluR1Elevated levelsPart of positive feedback loop to overcome this compound inhibition nih.govnih.govresearchgate.netresearchgate.netpatsnap.com
HER2Increased expressionPart of positive feedback loop to overcome this compound inhibition nih.govnih.govresearchgate.netresearchgate.netpatsnap.com

Structural Basis of this compound-Target Interactions

This compound functions as an ATP-competitive inhibitor, meaning it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of its target kinases, PI3K and mTOR. researchgate.netplos.orgmdpi.comresearchgate.net This mode of action is crucial for its inhibitory activity.

Theoretical Frameworks for ATP-Competitive Inhibition

ATP-competitive inhibitors are designed to bind reversibly or irreversibly to the ATP-binding pocket of enzymes, particularly kinases. mdpi.comacs.orgresearchgate.net Kinases catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, a process essential for numerous cellular functions. By occupying the ATP-binding site, ATP-competitive inhibitors prevent the natural substrate, ATP, from binding, thereby inhibiting the kinase's catalytic activity. acs.orgresearchgate.net

The efficacy of an ATP-competitive inhibitor is often characterized by its half-maximal inhibitory concentration (IC50) against various kinase isoforms. This compound demonstrates potent inhibition of PI3Kα with an IC50 of 15.6 nM and mTOR with an IC50 of 34.9 nM. medchemexpress.complos.org While it shows stronger potency against PI3Kα, it also inhibits other class I PI3K isoforms, including PI3Kγ (IC50 = 249 nM), PI3Kδ (IC50 = 262 nM), and PI3Kβ (IC50 = 1,143 nM). medchemexpress.complos.org The presence of a purine (B94841) core in this compound is a common structural feature found in many ATP-competitive kinase inhibitors, facilitating interaction with the ATP-binding pocket. researchgate.net Additionally, the morpholine (B109124) hinge region binding motif is important for its interaction with mTOR. researchgate.net

Table 2: this compound Inhibitory Potency (IC50 Values)

Target KinaseIC50 (nM)
PI3Kα15.6
mTOR34.9
PI3Kγ249
PI3Kδ262
PI3Kβ1,143

Computational Modeling and Molecular Docking Studies (In Silico)

Computational modeling and molecular docking studies, often referred to as in silico methods, are indispensable tools in modern drug discovery, providing insights into the atomic-level interactions between a ligand, such as this compound, and its target protein. mdpi.comfmhr.orgjppres.com These methods aim to predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. mdpi.com

Molecular docking simulations generate various possible binding poses and evaluate them using a "docking score," which correlates with the predicted binding energy and the stability of the ligand-protein complex. mdpi.com This approach allows researchers to analyze crucial interaction details, such as potential hydrogen bonds, hydrophobic interactions, and bond lengths between the compound and the amino acid residues within the active site of the target kinase. mdpi.com

The application of in silico models, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, helps to reduce the financial and time-intensive resources typically required in traditional drug development. mdpi.comfmhr.orgresearchgate.net Software platforms like CLC Drug Discovery Workbench and BIOVIA Discovery Studio are commonly utilized for these analyses, offering comprehensive toolsets for molecular mechanics, free energy calculations, and protein-ligand docking. mdpi.com3ds.com While specific detailed in silico studies focusing solely on the structural basis of this compound's interactions were not extensively detailed in the provided literature, the general principles of how such studies contribute to understanding ATP-competitive inhibitors like this compound are well-established. These computational approaches are vital for understanding how this compound's specific chemical structure, including its purine core and morpholine moiety, facilitates its potent and selective binding to the ATP-binding pockets of PI3K and mTOR.

Cellular and Preclinical Pharmacological Investigations of Ds 7423

In Vitro Cellular Effects and Phenotypic Responses

DS-7423 has been extensively studied for its in vitro effects on various cancer cell lines, revealing its potency and the cellular processes it impacts.

Cell Line Sensitivity Profiling (e.g., ovarian clear cell adenocarcinoma, glioma, prostate cancer)

This compound exhibits potent inhibitory activity across a range of cancer cell lines. In glioma, this compound inhibited the growth of nine glioma cell lines and 22 glioma-initiating cell (GIC) lines, with mean 50% inhibitory concentration (IC50) values of less than 250 nmol/L. nih.govoncotarget.comnih.gov A preferential inhibition of cell growth was observed in glioma cell lines harboring PIK3CA mutations and PTEN alterations. nih.govoncotarget.comnih.gov

In ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound demonstrated high sensitivity, with IC50 values for cell proliferation ranging from 20 to 75 nM across nine OCCA cell lines. All OCCA cell lines tested showed sensitivity to this compound, regardless of their PIK3CA mutational status. plos.orgnih.govnih.govresearchgate.net The sensitivity to this compound was significantly higher in OCCA cell lines compared to ovarian serous adenocarcinoma (OSA) cell lines, where four out of seven OSA cell lines had IC50 values greater than 100 nM. plos.orgnih.govresearchgate.net

For prostate cancer, this compound treatment inhibited activation of AKT and increased expression of HER3 in LNCaP, PC3, and Shmac5 cell lines. nih.gov

Table 1: this compound In Vitro Sensitivity in Various Cancer Cell Lines

Cancer TypeCell Lines/ModelsThis compound IC50 (nM)Key FindingsReferences
Glioma9 Glioma cell lines, 22 GIC lines< 250 (mean)Preferential inhibition in PIK3CA-mutant and PTEN-altered cell lines. nih.govoncotarget.comnih.gov
Ovarian Clear Cell Adenocarcinoma (OCCA)9 OCCA cell lines20-75 (all < 75)Sensitivity regardless of PIK3CA mutational status; higher sensitivity than OSA cell lines. plos.orgnih.govnih.govresearchgate.net
Prostate CancerLNCaP, PC3, Shmac5Not specified (inhibitory effect observed)Inhibited AKT activation, increased HER3 expression. nih.gov

Impact on Key Cellular Processes (e.g., cell proliferation, apoptosis, cell cycle progression)

This compound effectively suppresses cell proliferation across sensitive cancer cell lines. In both glioma and OCCA models, this compound inhibited cell growth in a dose-dependent manner. plos.orgnih.govoncotarget.comresearchgate.net Mechanistically, this compound suppresses the PI3K signaling pathway by inhibiting the phosphorylation of key components such as Akt (pAKT), S6 (pS6), and 4EBP1 (p4EBP1) in a dose- and time-dependent manner. oncotarget.comnih.gov

Regarding cell cycle progression, flow cytometry analyses in OCCA cells treated with this compound revealed a consistent decrease in S-phase cell populations across all nine cell lines tested. Concurrently, an increase in the sub-G1 cell population was observed in six of these OCCA cell lines, indicating the induction of cell death. plos.orgnih.govplos.orgniph.go.jpniph.go.jp

This compound also induces apoptosis, particularly in OCCA cell lines with wild-type TP53. At a concentration of 156 nM, this compound induced apoptosis in 4-12% of six OCCA cell lines lacking TP53 mutations. Higher concentrations (2,500 nM) increased apoptosis to 10-16% in these lines. In contrast, in three OCCA cell lines with TP53 mutations, this compound did not induce apoptosis in more than 5% of cells at any tested dose. plos.orgnih.govplos.org This apoptotic effect is linked to this compound's ability to increase TP53 expression, the level of phosphorylated TP53 at Ser-46, and the induction of pro-apoptotic TP53 target genes, including p53AIP1 and PUMA. plos.orgnih.govinvivochem.comtargetmol.commedchemexpress.comresearchgate.net

Mechanism-Based Resistance Studies in Cell Models (e.g., TP53 status, PTEN status, HER2/mGluR1 upregulation)

The efficacy of this compound is influenced by the genetic background of cancer cells. In glioma, PI3K mutations and PTEN alterations were associated with a preferential cellular response to this compound treatment, indicating that these genetic changes render cells more sensitive to the inhibitor. nih.govoncotarget.comnih.gov Conversely, this compound was found to be ineffective in PTEN/PI3K wild-type glioma models. oncotarget.com

In prostate cancer models, resistance mechanisms to this compound have been identified in PTEN wild-type cells. Upon treatment with this compound, PTEN wild-type prostate cancer CWR22/22RV1 cells upregulate the expression of prostate-specific membrane antigen (PSMA), metabotropic glutamate (B1630785) receptor 1 (mGluR1), and the tyrosine kinase receptor HER2. nih.govpatsnap.comaacrjournals.orgresearchgate.netnih.govaacrjournals.orgdntb.gov.uaresearchgate.netlarvol.com These proteins, PSMA, mGluR1, and HER2, form a positive feedback loop that enables cells to overcome the effects of this compound treatment. nih.govpatsnap.comaacrjournals.orgresearchgate.netnih.govresearchgate.net In contrast, PTEN-mutant LNCaP cells upregulate androgen receptor and HER3 in response to this compound. patsnap.comnih.gov

As noted in Section 3.1.2, the TP53 status significantly impacts this compound-mediated apoptosis in OCCA cell lines. Cells with wild-type TP53 showed a higher susceptibility to apoptosis induction by this compound compared to those with TP53 mutations. plos.orgnih.govtargetmol.comresearchgate.netgenomenon.com

Combination Strategies with Other Research Compounds in Cell Models

To overcome potential resistance and enhance therapeutic efficacy, this compound has been investigated in combination with other research compounds.

In glioblastoma, the combination of this compound with temozolomide (B1682018) (TMZ) resulted in additive cytotoxicity in three glioblastoma cell lines in vitro. This combination treatment also increased autophagic cell death within 24 hours in U87 cells, as evidenced by increased punctate GFP fluorescence and elevated LC3-II levels. oncotarget.com

For ovarian clear cell adenocarcinoma, dual inhibition of the PI3K pathway by this compound and MDM2 by RG7112 demonstrated a synergistic anti-proliferative effect in four CCOC cell lines that lacked TP53 mutations. This combination therapy more robustly induced pro-apoptotic proteins, such as PUMA and cleaved PARP, and increased the sub-G1 population and apoptotic cells compared to either single agent alone. patsnap.com

In PTEN wild-type prostate cancer cell lines, concomitant targeting of PI3K/mTOR with either HER2 inhibitors (e.g., lapatinib) or mGluR1 inhibitors (e.g., riluzole (B1680632), CPCCOEt) resulted in decreased cell survival and reduced clonogenic potential. nih.govaacrjournals.orgresearchgate.netnih.gov This suggests a novel combination strategy for patients with PTEN wild-type PI3K/AKT-mutant prostate cancer. nih.govnih.gov

In Vivo Preclinical Efficacy and Pharmacodynamic Studies (Non-Human Models)

Preclinical in vivo studies using non-human models have further elucidated the efficacy and pharmacodynamic effects of this compound.

Development and Characterization of Relevant Animal Models (e.g., xenograft models, orthotopic models)

The efficacy of this compound has been assessed in various animal models, including orthotopic and subcutaneous xenograft models.

In glioblastoma, this compound showed efficacy and survival benefit in orthotopic models of glioblastoma multiforme (GBM). Specifically, U87 glioma cells and GSC11 glioma-initiating cells were used to generate orthotopic xenografts in mouse brains. oncotarget.comnih.govresearchgate.net Oral administration of this compound significantly suppressed tumor growth and prolonged survival in these models. For instance, the median survival time of U87 tumor-bearing mice treated with 6 mg/kg of this compound was 46 days, compared to 30 days for control mice. Similarly, GSC11 tumor-bearing mice treated with this compound had a median survival of 61 days, versus 47 days for controls. oncotarget.comresearchgate.net Histopathological staining of tumor tissues from treated mice revealed a considerable reduction in tumor mass. oncotarget.comresearchgate.net Ex vivo analyses of these tumor tissues demonstrated marked inhibition of phosphorylated Akt and phosphorylated S6 in DS-treated animals, confirming the pharmacodynamic suppression of the PI3K pathway in the brain. oncotarget.comnih.govresearchgate.net Furthermore, this compound was found to cross the blood-brain barrier (BBB). nih.govoncotarget.comnih.gov

For ovarian clear cell adenocarcinoma, in vivo antitumor activity of this compound was examined in mouse xenograft models using TOV-21G cells and RMG-1 tumor pieces. Oral daily administration of this compound significantly suppressed the tumor growth of these xenografts in a dose-dependent manner. plos.orgnih.govplos.org Treatment with this compound also suppressed the levels of p-AKT (Thr308) and p-S6 (Ser240/244) in the TOV-21G and RMG-I xenografts. plos.orgnih.govresearchgate.net The combination of this compound and RG7112 significantly reduced tumor volume in mice bearing OVISE (P < 0.001) and RMG-I (P = 0.038) xenografts. patsnap.com

In prostate cancer xenograft studies, combination treatment with this compound and either lapatinib (B449) or riluzole resulted in reduced tumor growth in PTEN wild-type CWR22 xenografts compared to single-agent treatments. nih.govaacrjournals.orgresearchgate.net

Table 2: this compound In Vivo Efficacy in Non-Human Models

Cancer TypeAnimal ModelKey Efficacy FindingsPharmacodynamic MarkersReferences
GlioblastomaU87 and GSC11 orthotopic xenografts (mice)Significantly suppressed tumor growth; prolonged median survival (U87: 46 vs 30 days; GSC11: 61 vs 47 days).Inhibited pAkt, pS6 in tumor tissues; suppressed PI3K pathway biomarkers in brain. oncotarget.comnih.govresearchgate.net
Ovarian Clear Cell AdenocarcinomaTOV-21G and RMG-1 subcutaneous xenografts (mice)Dose-dependent suppression of tumor growth.Suppressed p-AKT (Thr308), p-S6 (Ser240/244). plos.orgnih.govresearchgate.netplos.org
Prostate CancerCWR22 xenografts (mice)Reduced tumor growth in combination with HER2 or mGluR1 inhibitors.Not explicitly detailed in search results. nih.govaacrjournals.orgresearchgate.net

Pharmacodynamic Biomarker Analysis in Animal Tissues (e.g., p-AKT, p-S6 suppression)

Preclinical studies have extensively investigated the pharmacodynamic effects of this compound in various animal models, demonstrating its ability to suppress key biomarkers within the PI3K/mTOR signaling pathway. In murine models, this compound has been shown to effectively cross the blood-brain barrier (BBB), leading to a potent suppression of PI3K pathway biomarkers in the brain. nih.gov

Western blot analysis of mouse brain tissues revealed that this compound inhibited the phosphorylation of critical PI3K signaling components, including pAKT (Ser473) and pS6 (Ser235/236), in a time-dependent manner. nih.gov Similarly, in orthotopic mouse xenograft models of glioblastoma, this compound suppressed tumor growth and prolonged survival, concurrently inhibiting the phosphorylation of pAKT, pS6, and p4EBP1 in glioma cells (U87 and LN229) and glioma-initiating cells (GICs) in a dose- and time-dependent fashion. nih.gov

Further evidence of its pharmacodynamic activity comes from studies in ovarian clear cell adenocarcinoma (OCCA) mouse xenograft models, specifically those derived from TOV-21G and RMG-I cell lines. Treatment with this compound in these models resulted in a suppression of p-AKT (Thr308) and p-S6 (Ser240/244) levels within the xenografted tumors. plos.org The activation state of the PI3K pathway, as indicated by the expression levels of markers such as p-AKT or p-S6K, has been correlated with sensitivity to mTOR inhibitors, underscoring the importance of these biomarkers in assessing therapeutic response. frontiersin.orgnih.gov

Table 1: Suppression of Pharmacodynamic Biomarkers by this compound in Animal Tissues

Animal Model / Cell LineBiomarkers SuppressedMechanism / ContextReference
Mouse BrainpAKT (Ser473), pS6 (Ser235/236)Time-dependent suppression after crossing BBB nih.gov
U87 and LN229 Glioma Cells, GICspAKT, pS6, p4EBP1Dose- and time-dependent inhibition of PI3K signaling nih.gov
TOV-21G and RMG-I OCCA Xenograftsp-AKT (Thr308), p-S6 (Ser240/244)Suppression in tumor xenografts plos.org

Investigation of Resistance Mechanisms and Adaptive Responses in Animal Models

The emergence of resistance mechanisms and adaptive responses to targeted therapies is a critical area of investigation in oncology. Studies on this compound have shed light on such mechanisms in various animal models.

In prostate cancer models, particularly those with a PTEN wild-type phenotype, treatment with the dual PI3K/mTOR inhibitor this compound led to distinct adaptive responses. PTEN wild-type prostate cancer CWR22/22RV1 cells demonstrated an upregulation in the expression of Prostate-Specific Membrane Antigen (PSMA), metabotropic glutamate receptor 1 (mGluR1), and the tyrosine kinase receptor HER2. nih.govnih.gov These proteins, namely PSMA, mGluR1, and HER2, were found to engage in a positive feedback loop, enabling the cancer cells to overcome the inhibitory effects of this compound. nih.govnih.gov This adaptive upregulation was further supported by observations in a CWR22 xenograft model, where this compound treatment enhanced the binding of the Gallium-68-PSMA tracer to the tumor, indicative of increased PSMA expression. nih.gov Conversely, PTEN-mutant LNCaP cells exhibited an upregulation of the androgen receptor and HER3 upon this compound treatment. nih.govnih.gov The differential upregulation of ErbB receptor subtypes (such as HER2 and HER3) in response to PI3K-mTOR inhibition appears to be dependent on the cell line's PTEN status, suggesting a context-specific resistance mechanism. ucl.ac.uk Importantly, co-targeting PI3K/mTOR with inhibitors of either HER2 or mGluR1 resulted in reduced cell survival and tumor growth in xenograft studies, highlighting potential strategies to overcome this acquired resistance. nih.govnih.gov

In glioblastoma models, investigations into resistance mechanisms to PI3K/mTOR inhibitors, including this compound, revealed a compensatory survival pathway. Under the selective pressure of PI3K/mTOR inhibition, glioblastoma-initiating cells (GICs) upregulated and phosphorylated MSK1 (Mitogen- and Stress-Activated Protein Kinase 1) through ERK signaling. aacrjournals.org This activated MSK1, in turn, phosphorylated and promoted the transcriptional activity of β-catenin, a protein crucial for glioma progression. aacrjournals.org The functional inhibition of MSK1 was shown to block the PI3K/mTOR inhibition-induced phosphorylation of β-catenin, thereby attenuating the resistance of GICs to PI3K/mTOR inhibition. aacrjournals.org These findings suggest that the MSK1 and β-catenin signaling pathways act as compensatory survival mechanisms, allowing glioblastoma cells to evade the effects of anti-PI3K/mTOR therapies. aacrjournals.org

Table 2: Resistance Mechanisms and Adaptive Responses to this compound in Animal Models

Model / Cell LineResistance Mechanism / Adaptive ResponseKey Upregulated Proteins/PathwaysTherapeutic ImplicationReference
PTEN Wild-type Prostate Cancer (CWR22/22RV1)Positive feedback loop for survivalPSMA, mGluR1, HER2Combination with HER2 or mGluR1 inhibitors nih.govnih.gov
PTEN Mutant Prostate Cancer (LNCaP)Upregulation of alternative pathwaysAndrogen Receptor, HER3Context-specific resistance nih.govnih.gov
Glioblastoma-Initiating Cells (GICs)Compensatory survival signalingMSK1, β-cateninCombination with MSK1 or β-catenin inhibitors aacrjournals.org

Structure Activity Relationship Sar and Rational Design of Ds 7423 Analogues

Exploration of Chemical Space and Scaffold Modifications for Enhanced Target Selectivity

The exploration of chemical space around the purine (B94841) core and the strategic modification of its substituents have been crucial for enhancing the target selectivity of DS-7423 and related compounds. While this compound itself contains an unsubstituted morpholine (B109124) moiety, medicinal chemistry efforts on related purine-based dual PI3K/mTOR inhibitors have highlighted the importance of specific morpholine substitutions nih.gov. For instance, the incorporation of an (R)-3-methylmorpholine group has been identified as an optimal modification to establish a hydrogen bond with Valine 2240 in mTOR, thereby conferring selectivity over the closely related PI3K family nih.gov. This substituted morpholine has been successfully integrated into various chemotypes, including triazines, thiazolo[5,4-d]pyrimidine, and tricyclic pyrimido-pyrrolo-oxazines, to achieve mTOR selectivity nih.gov.

Further scaffold modifications, such as the conversion of a purine core into a thiazolo[5,4-d]pyrimidine, have demonstrated the potential to improve compound potency and optimize physicochemical properties within this chemical space nih.gov. The morpholine ring itself is recognized as a versatile pharmacophore in medicinal chemistry, capable of enhancing molecular potency through interactions with target proteins (such as kinases) and modulating pharmacokinetic properties sci-hub.sesci-hub.semdpi.com. Beyond morpholine, modifications like the replacement of a pyrazole (B372694) with a triazole moiety and the introduction of urea (B33335) appendages to a pyrazolopyrimidine core have been shown to enhance potency against PI3Kα and mTOR, while also improving metabolic stability nih.gov. The use of a bimorpholine-1,3,5-triazine scaffold, as seen in PKI-587, has also been employed to prevent a reduction in potency caused by the metabolic oxidation of mono-morpholine nih.gov.

Identification of Key Pharmacophore Features for PI3K/mTOR Inhibition

This compound functions as a potent dual inhibitor of PI3K and mTOR. Its inhibitory profile against various class I PI3K isoforms and mTOR has been extensively characterized, revealing key insights into the pharmacophore features necessary for its activity researchgate.netresearchgate.netglpbio.comtargetmol.comresearchgate.netglpbio.com.

The compound exhibits strong inhibitory activity against PI3Kα and mTOR, with reported IC50 values of 15.6 nM and 34.9 nM, respectively researchgate.netresearchgate.netglpbio.comtargetmol.comnih.gov. While demonstrating potent inhibition of these primary targets, this compound also inhibits other class I PI3K isoforms, albeit with lower potency.

The inhibitory concentrations for this compound against various isoforms are summarized in the table below:

Target IsoformIC50 (nM)
PI3Kα15.6
mTOR34.9
PI3Kγ249
PI3Kδ262
PI3Kβ1,143

The differential potency across isoforms suggests specific pharmacophore features that enable selective binding. For instance, the ability of the (R)-3-methylmorpholine moiety (in related compounds) to form a hydrogen bond with Valine 2240 in mTOR is a crucial pharmacophore feature contributing to its selectivity over PI3K nih.gov. More broadly, for selective mTOR binding, a combination of modified hinge region-binding morpholines and appropriately substituted heteroaromatic moieties that fit into the binding affinity pocket is required nih.gov. General pharmacophore models for kinase inhibitors often include hydrogen bond acceptors, hydrophobic features, and excluded volumes, which are critical for effective molecular interactions with the target protein frontiersin.orgresearchgate.net.

Development of Chemical Probes and Tracers Based on this compound Structure

The concept of chemical probes and tracers is integral to chemical biology, enabling the study of biological systems, target identification, protein profiling, and imaging sigmaaldrich.comleibniz-fmp.de. These probes typically mimic a pharmacophore, ligand, or lead compound and are designed with specific functionalities for their intended applications. While this compound is a well-characterized dual PI3K/mTOR inhibitor, direct evidence of chemical probes or tracers specifically developed based on the this compound structure for imaging or target identification purposes was not explicitly found in the provided search results.

However, research has shown that this compound can indirectly influence the binding of existing tracers. For example, in a CWR22 xenograft model, treatment with this compound resulted in enhanced binding of the Gallium-68-PSMA tracer to the tumor nih.govresearchgate.netaacrjournals.org. This observation suggests that this compound's activity can modulate cellular pathways in a way that affects the uptake or expression of targets for other imaging agents, even if the tracer itself is not structurally derived from this compound. The development of chemical probes often involves trifunctional building blocks that incorporate connectivity groups, reactive groups for covalent bonding to proteins, and bioorthogonal handles for subsequent conjugation with tags for enrichment or imaging sigmaaldrich.com. While the potential exists for this compound's structure to serve as a basis for such probes, specific examples were not identified.

Advanced Methodologies and Technologies Applied to Ds 7423 Research

Biophysical Techniques for Target Interaction Analysis (e.g., HTRF assay)

Biophysical techniques are crucial for characterizing the direct interaction between DS-7423 and its target enzymes. Homogeneous Time-Resolved Fluorescence (HTRF) assays have been extensively utilized to assess the inhibitory potency of this compound against various isoforms of PI3K and mTOR. unsw.edu.aufrontierspartnerships.org

This compound is understood to inhibit PI3K/mTOR activity by binding to the ATP binding cleft of these enzymes. unsw.edu.au HTRF assays, which measure the direct phosphorylation of substrates, have revealed this compound's potent inhibitory effects. The compound demonstrated the highest potency against PI3Kα, followed by PI3Kγ, PI3Kδ, and PI3Kβ. escholarship.orgfrontiersin.orgamp-pd.orgunsw.edu.au

The inhibitory concentrations (IC50 values) determined through HTRF assays are summarized in the table below:

Target EnzymeIC50 Value (nM)Source
PI3Kα15.6 - 17 escholarship.orgfrontiersin.orgamp-pd.orgunsw.edu.au
mTOR34.9 escholarship.orgfrontiersin.orgamp-pd.org
PI3Kγ249 frontiersin.orgamp-pd.orgunsw.edu.au
PI3Kδ262 frontiersin.orgamp-pd.orgunsw.edu.au
PI3Kβ1143 frontiersin.orgamp-pd.orgunsw.edu.au

HTRF assays are high-performance tools capable of assaying Class I and Class II PI3-Kinases and PIPKINS in homogeneous formats, often in 384- or 1536-well plates. Key advantages of HTRF include a large Stokes shift and time-resolved signal, which minimize compound interference and reduce false negatives. Their picomole sensitivity allows for the retention of enzyme kinetics, ensuring physiologically relevant assay parameters.

Omics Technologies in this compound Research (e.g., Phosphoproteomics, Transcriptomics)

Omics technologies provide a global view of molecular changes induced by compounds like this compound, offering insights into pathway modulation and gene expression.

Phosphoproteomics has been instrumental in understanding how this compound modulates cellular signaling pathways. Studies have shown that this compound effectively suppresses the PI3K signaling pathway by inhibiting the phosphorylation of crucial downstream components. unsw.edu.au Specifically, in glioma cell lines such as U87 and LN229, and in glioma-initiating cells (GICs), this compound treatment led to a dose- and time-dependent inhibition of phosphorylated AKT (pAKT), phosphorylated S6 ribosomal protein (pS6), and phosphorylated 4E-binding protein 1 (p4EBP1). unsw.edu.au This indicates a direct impact on the PI3K/mTOR pathway, which is critical for cell growth, survival, and proliferation. Phosphoproteomics involves mapping protein phosphorylation sites globally, often utilizing techniques like hydrophilic interaction chromatography (HILIC) combined with ion metal affinity chromatography (IMAC) for efficient enrichment of phosphorylated peptides, enabling systematic analysis of kinase inhibitor effects.

Transcriptomics, which involves the study of the complete set of RNA transcripts in a cell or organism, has also been applied in research involving this compound. Gene expression analyses have been conducted in both preclinical and clinical studies related to this compound, providing insights into the broader cellular responses to the compound. researchgate.net While specific detailed findings on gene expression changes directly attributable to this compound from the provided sources are limited, transcriptomics, particularly RNA sequencing (RNA-Seq), is a powerful tool for comprehensively analyzing gene expression levels, identifying novel transcripts, differentially spliced transcripts, RNA isoforms, and gene fusions. It helps in understanding how gene expression patterns change under specific conditions or in response to therapeutic interventions, thereby aiding in the elucidation of disease mechanisms and drug effects.

Advanced Cellular Imaging Modalities for Molecular Tracing

Advanced cellular imaging techniques enable the visualization and analysis of molecular events within cells, providing spatial and temporal resolution of drug effects. Förster Resonance Energy Transfer (FRET) analysis is one such modality that has been applied in this compound research.

FRET analysis confirmed that this compound treatment alters the formation of HER2 dimers with other members of the HER family, such as Epidermal Growth Factor Receptor (EGFR) and HER3. This effect was particularly notable when this compound was combined with lapatinib (B449), an EGFR/HER2 inhibitor. This finding suggests that this compound not only targets intracellular kinases but also influences receptor tyrosine kinase dimerization at the cell surface, which can impact downstream signaling. Advanced cellular imaging, including fluorescence microscopy and super-resolution techniques, is critical for visualizing subcellular structures and molecular interactions. FRET is particularly powerful for studying molecular interactions at the nanoscale (1–10 nm) by detecting energy transfer between closely spaced donor and acceptor fluorophores.

High-Throughput Screening Approaches for Compound Discovery and Profiling

High-throughput screening (HTS) plays a pivotal role in identifying and profiling compounds with desired biological activities efficiently. This compound has been part of or identified through HTS efforts, especially in the context of cancer research. amp-pd.org

For instance, in studies focusing on ovarian clear cell carcinoma (OCCC), high-throughput screening of a library of 166 compounds (including FDA-approved drugs, compounds in clinical trials, and preclinical agents) was conducted to identify cytotoxic compounds. This compound, as a dual PI3K/mTOR inhibitor, was among the agents investigated in such screens. amp-pd.org HTS methodologies involve processing a large number of samples, typically in miniaturized formats like 384- or 1536-well plates. These approaches facilitate both cell-based and biochemical screens for compound discovery and profiling. Assay development for HTS emphasizes optimization for high-density formats and ensuring robust data quality, often indicated by a Z'-factor greater than 0.5. HTS is crucial for efficiently identifying compounds that either inhibit or activate specific biological targets, accelerating the drug discovery process.

Broader Biological and Translational Research Implications of Ds 7423

DS-7423 as a Tool for Illuminating PI3K/mTOR Pathway Biology and Disease Pathogenesis

This compound is an orally bioavailable inhibitor that targets both PI3K and mTOR kinases, key components of a signaling pathway that is crucial for cell growth, survival, and proliferation. nih.gov Dysregulation of this pathway is a common event in a multitude of human cancers, making it a prime target for therapeutic intervention. nih.gov Preclinical studies utilizing this compound have been instrumental in dissecting the functional consequences of PI3K/mTOR inhibition in various cancer types, thereby enhancing our understanding of their pathogenesis.

In preclinical models of glioblastoma, a highly aggressive brain tumor, this compound has been shown to effectively suppress the PI3K signaling pathway in a dose- and time-dependent manner. This was evidenced by the inhibition of phosphorylation of key downstream signaling components, including pAKT, pS6, and p4EBP1. Furthermore, research in ovarian clear cell adenocarcinoma (OCCA), a cancer type where the PI3K/mTOR pathway is frequently activated, has demonstrated the potent anti-tumor effects of this compound. In a panel of nine OCCA cell lines, this compound exhibited significant activity, with IC50 values under 75 nM, irrespective of the mutational status of PIK3CA, a key gene in the PI3K pathway.

These studies underscore the value of this compound as a research tool to probe the dependency of different cancer types on the PI3K/mTOR pathway and to understand the molecular sequelae of its inhibition.

Insights into Mechanisms of Biological Resistance and Adaptive Signaling

A significant contribution of preclinical research with this compound has been the elucidation of mechanisms of acquired resistance and adaptive signaling that limit the long-term efficacy of PI3K/mTOR inhibitors. A key example comes from studies in PTEN wild-type prostate cancer models. nih.govfigshare.com

Upon treatment with this compound, these cancer cells were found to upregulate the expression of several proteins, including prostate-specific membrane antigen (PSMA), metabotropic glutamate (B1630785) receptor 1 (mGluR1), and the human epidermal growth factor receptor 2 (HER2). nih.govfigshare.com Further investigation revealed that these three proteins engage in a positive feedback loop, creating a signaling network that allows the cancer cells to overcome the inhibitory effects of this compound. nih.govfigshare.com In contrast, PTEN-mutant prostate cancer cells exhibited a different adaptive response, upregulating the androgen receptor and HER3. nih.govfigshare.com

This research highlights the remarkable plasticity of cancer cells and their ability to activate alternative signaling pathways to circumvent therapeutic blockade. The insights gained from these studies are crucial for anticipating and overcoming clinical resistance to PI3K/mTOR inhibitors.

Implications for Preclinical Combination Research Strategies

The understanding of resistance mechanisms driven by adaptive signaling has directly informed the rational design of preclinical combination therapies. By identifying the specific pathways that are activated in response to this compound, researchers can explore the efficacy of co-targeting these escape routes.

Building on the findings in PTEN wild-type prostate cancer, preclinical studies have demonstrated that the concomitant targeting of PI3K/mTOR with either HER2 or mGluR1 inhibitors results in decreased cancer cell survival and reduced tumor growth in xenograft models. nih.govfigshare.com This suggests that a combination approach, blocking both the primary target and the resistance pathway, could be a more effective therapeutic strategy. nih.govfigshare.com

These findings have significant implications for the design of future clinical trials, suggesting that patient stratification based on the underlying resistance mechanisms could be key to maximizing the therapeutic benefit of PI3K/mTOR inhibitors.

Identification of Novel Biomarkers for Preclinical Research

The identification of biomarkers that can predict sensitivity or resistance to targeted therapies is a cornerstone of precision oncology. Preclinical research with this compound and other PI3K inhibitors has led to the investigation of several potential biomarkers.

In the context of PTEN wild-type prostate cancer, the upregulation of PSMA, mGluR1, and HER2 upon this compound treatment suggests that these proteins could serve as biomarkers of an adaptive response that may predict resistance. nih.govfigshare.com Monitoring the expression levels of these markers in preclinical models could help in identifying tumors that are likely to develop resistance to this compound monotherapy.

More broadly in the field of PI3K inhibitors, several other biomarkers have been explored. These include the mutational status of PIK3CA and the loss of expression of the tumor suppressor PTEN, both of which can indicate a reliance on the PI3K pathway and potentially predict sensitivity to inhibitors. Furthermore, the phosphorylation status of downstream effector proteins, such as PRAS40 at threonine 246, has been proposed as a pharmacodynamic biomarker to assess the extent of pathway inhibition in response to treatment.

Q & A

Q. What molecular mechanisms underlie DS-7423-induced apoptosis in ovarian clear cell adenocarcinoma (OCCA)?

this compound triggers TP53-dependent apoptosis by modulating phosphorylation of TP53 (Ser46, Ser15) and MDM2 (Ser166), leading to upregulation of pro-apoptotic genes (e.g., PUMA, p53AIP1) and suppression of cell proliferation . Methodologically, validate these pathways using:

  • Western blotting for phosphorylation markers (Figure A, B in ).
  • qPCR to quantify gene expression changes (Figure B).
  • Annexin V/PI assays to measure apoptosis rates (Figure D).

Q. How should researchers design dose-response experiments for this compound in vitro?

Use a concentration gradient (e.g., 0–10 μM) to assess:

  • Cell viability : MTT or CellTiter-Glo assays (Figure F).
  • Functional endpoints : Migration (Figure G), invasion (Figure H), and adhesion (Figure I) assays. Include controls for PI3K/mTOR pathway inhibition (e.g., LY294002 as a comparator). Always normalize data to untreated cells and repeat experiments ≥3 times to ensure reproducibility .

Q. What statistical methods are appropriate for analyzing this compound’s concentration-dependent effects?

  • Nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., gene expression across concentrations).
  • Survival analysis (Kaplan-Meier curves) for in vivo tumor growth data. Report p-values and effect sizes to avoid Type I/II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role in promoting apoptosis and enhancing cell migration at higher concentrations?

At high doses (>5 μM), this compound may activate compensatory pathways (e.g., EMT or integrin signaling). To investigate:

  • Perform RNA-seq to identify upregulated migration-related genes (e.g., MMPs, FAK).
  • Use pharmacological inhibitors (e.g., FAK inhibitor VS-4718) in combination with this compound to isolate mechanisms.
  • Validate findings with live-cell imaging to track migration dynamics .

Q. What strategies optimize this compound dosing in vivo to balance efficacy and toxicity?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tumor suppression and off-target effects.
  • Use orthotopic OCCA mouse models to mimic human tumor microenvironments.
  • Monitor toxicity via serum biomarkers (e.g., ALT/AST for liver damage) and histopathology .

Q. How can researchers address variability in TP53 status when interpreting this compound’s efficacy across cell lines?

  • Stratify cell lines by TP53 mutation status (wild-type vs. mutant) using Sanger sequencing or CRISPR-edited isogenic pairs.
  • Compare apoptotic responses (Figure D) and gene expression profiles (Figure B) between groups.
  • For TP53-mutant models, explore synthetic lethality by combining this compound with PARP inhibitors .

Q. What experimental controls are critical for ensuring reproducibility in this compound studies?

  • Positive controls : Known PI3K/mTOR inhibitors (e.g., Rapamycin).
  • Negative controls : Vehicle-treated cells and scrambled siRNA.
  • Technical controls : Include internal reference genes (e.g., GAPDH) in qPCR and normalize Western blots to total protein (e.g., β-actin). Document lot numbers for reagents and cell line authentication details .

Methodological and Analytical Challenges

Q. How should researchers handle conflicting data between gene expression (e.g., p21 upregulation) and functional outcomes (e.g., proliferation arrest)?

  • Perform time-course experiments to assess temporal discordance (e.g., delayed p21 effects).
  • Use single-cell RNA-seq to identify heterogeneous subpopulations resistant to this compound.
  • Apply pathway enrichment analysis (e.g., GSEA) to contextualize gene expression data within broader signaling networks .

Q. What are best practices for integrating this compound findings with existing PI3K/mTOR inhibitor literature?

  • Conduct systematic reviews to compare this compound’s IC₅₀ values, toxicity profiles, and mechanistic nuances with other inhibitors (e.g., BEZ235, GDC-0941).
  • Use meta-analysis tools (e.g., RevMan) to pool data from preclinical studies and identify consensus pathways.
  • Highlight this compound’s unique TP53-dependent apoptosis mechanism in OCCA .

Q. How can multi-omics approaches enhance this compound research?

  • Combine proteomics (phosphoproteome profiling) and metabolomics (LC-MS) to map downstream signaling rewiring.
  • Use CRISPR screens to identify synthetic lethal partners of this compound.
  • Validate findings in patient-derived organoids (PDOs) to improve clinical translatability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.